1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-methylbenzyl)piperazine
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Overview
Description
1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-methylbenzyl)piperazine is a complex organic compound that features a pyrazole ring, a sulfonyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-methylbenzyl)piperazine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving N-isocyanoiminotriphenylphosphorane and terminal alkynes. This reaction is mediated by silver and offers mild conditions with broad substrate scope.
Piperazine Derivatization: The final step involves the coupling of the sulfonylated pyrazole with 3-methylbenzylpiperazine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and sulfonylation steps, as well as automated peptide synthesizers for the final coupling step.
Chemical Reactions Analysis
Types of Reactions
1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-methylbenzyl)piperazine can undergo various types of chemical reactions:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Amino or thio derivatives
Scientific Research Applications
1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-methylbenzyl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its piperazine moiety.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study the function of various biological pathways, especially those involving sulfonylation and pyrazole derivatives.
Mechanism of Action
The mechanism of action of 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-methylbenzyl)piperazine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative that lacks the sulfonyl and piperazine groups.
4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid: Another pyrazole derivative with a benzoic acid moiety instead of the piperazine group.
Uniqueness
1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-methylbenzyl)piperazine is unique due to its combination of a pyrazole ring, a sulfonyl group, and a piperazine ring. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .
Properties
Molecular Formula |
C19H28N4O2S |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
1-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonyl-4-[(3-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C19H28N4O2S/c1-5-23-17(4)19(16(3)20-23)26(24,25)22-11-9-21(10-12-22)14-18-8-6-7-15(2)13-18/h6-8,13H,5,9-12,14H2,1-4H3 |
InChI Key |
LPAVHFOOHZBISO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCN(CC2)CC3=CC=CC(=C3)C)C |
Origin of Product |
United States |
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